molecular formula C10H13NO4 B13583934 4-(3-Methoxypropoxy)pyridine-2-carboxylic acid

4-(3-Methoxypropoxy)pyridine-2-carboxylic acid

Cat. No.: B13583934
M. Wt: 211.21 g/mol
InChI Key: MRHKKGNTLZLCBA-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of pyridinecarboxylic acid, featuring a methoxypropoxy group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(3-Methoxypropoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(3-Methoxypropoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxypropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-(3-Methoxypropoxy)pyridine-2-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropoxy group enhances its binding affinity and specificity towards these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4-(3-Methoxypropoxy)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acid derivatives, such as:

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-(3-methoxypropoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H13NO4/c1-14-5-2-6-15-8-3-4-11-9(7-8)10(12)13/h3-4,7H,2,5-6H2,1H3,(H,12,13)

InChI Key

MRHKKGNTLZLCBA-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC(=NC=C1)C(=O)O

Origin of Product

United States

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